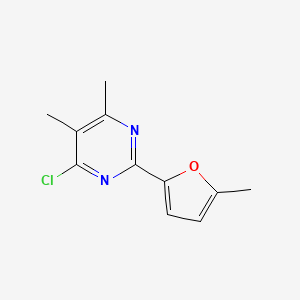
Descarboxymethyl Cyanomethyl Treprostinil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Descarboxymethyl Cyanomethyl Treprostinil is a derivative of Treprostinil, a prostacyclin analog used primarily in the treatment of pulmonary arterial hypertension (PAH). This compound is known for its vasodilatory properties, which help reduce pulmonary artery pressure and improve oxygen transport in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Descarboxymethyl Cyanomethyl Treprostinil involves several key steps, including Claisen rearrangement and catalytic Pauson–Khand reactions. These reactions are typically carried out in a continuous flow reactor to improve yields and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Descarboxymethyl Cyanomethyl Treprostinil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include cobalt carbonyl for the Pauson–Khand reaction and various oxidizing and reducing agents for other transformations . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions include intermediates that are further processed to yield this compound. These intermediates are crucial for the compound’s final pharmacological properties .
Scientific Research Applications
Descarboxymethyl Cyanomethyl Treprostinil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reactant in the stereoselective preparation of intermediates and Treprostinil. In medicine, it is primarily used to treat pulmonary arterial hypertension by reducing pulmonary artery pressure and improving oxygen transport .
Mechanism of Action
The primary mechanism of action of Descarboxymethyl Cyanomethyl Treprostinil involves the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This vasodilation improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate . The compound targets the prostacyclin pathway, leading to the inhibition of platelet aggregation and vasoconstriction .
Comparison with Similar Compounds
Descarboxymethyl Cyanomethyl Treprostinil is unique compared to other similar compounds due to its stability and efficacy in treating pulmonary arterial hypertension. Similar compounds include Treprostinil, Epoprostenol, and Iloprost, all of which are prostacyclin analogs used for similar therapeutic purposes. this compound stands out due to its enhanced stability and longer half-life, making it a more effective treatment option .
Properties
Molecular Formula |
C23H33NO3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetonitrile |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-7-18(25)9-10-19-20-13-16-6-5-8-23(27-12-11-24)21(16)14-17(20)15-22(19)26/h5-6,8,17-20,22,25-26H,2-4,7,9-10,12-15H2,1H3/t17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
NSNDHTCKHWJUTL-SXFAUFNYSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC#N)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}pentanoic acid](/img/structure/B13449555.png)

![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)



![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)

![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)

![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)

